(5-Bromo-2-furyl)(phenyl)methanone
Description
(5-Bromo-2-furyl)(phenyl)methanone is a brominated furan-derived aromatic ketone. Its structure features a furan ring substituted with a bromine atom at the 5-position and a phenyl group attached via a ketone linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H7BrO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7BrO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GPUDHZDRTUBADA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological, physical, and chemical properties of methanone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Methanone Derivatives
Physicochemical Properties
- Lipophilicity : Cyclopropyl and cyclohexyl groups (e.g., in ) increase hydrophobicity, impacting membrane permeability.
- Solubility : Hydroxyl and methoxy groups (e.g., ) enhance aqueous solubility via hydrogen bonding.
- Stability : Bromine and fluorine atoms improve resistance to metabolic degradation .
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